(S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for the compound is (2S)-2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one 2,2,2-trifluoroacetate . This nomenclature reflects:
- A pentan-1-one backbone with a ketone group at position 1.
- An amino group at position 2 and a methyl substituent at position 4.
- A 2-methyloxirane (epoxide) ring attached to position 1, with stereochemistry specified as (2S) for both the amino-bearing carbon and the epoxide ring.
- A trifluoroacetate counterion (CF₃COO⁻) forming a salt with the protonated amino group.
The stereochemical configuration is critical:
- The amino group at C2 adopts an S configuration due to the Cahn-Ingold-Prelog priority rules.
- The epoxide ring at C1 is also S-configured, as determined by X-ray crystallography and synthetic pathways involving chiral precursors.
Crystallographic Analysis of Epoxide-Amino Ketone Architecture
X-ray diffraction studies reveal key structural features (Table 1):
- Epoxide ring geometry : The oxirane ring exhibits a puckered conformation with a C–O–C angle of 61.2°, typical of strained three-membered rings.
- Hydrogen bonding : The protonated amino group forms a strong hydrogen bond (2.89 Å) with the trifluoroacetate oxygen, stabilizing the crystal lattice.
- Planarity of the ketone : The C=O bond length (1.21 Å) and sp² hybridization at the carbonyl carbon indicate resonance stabilization.
Table 1 : Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Epoxide C–O–C angle | 61.2° |
| C=O bond length | 1.21 Å |
| N–H···O hydrogen bond | 2.89 Å |
| Unit cell space group | P2₁2₁2₁ |
The crystal packing is dominated by van der Waals interactions between methyl groups and electrostatic forces between the ion pair.
Conformational Dynamics via NMR Spectroscopy
¹H and ¹³C NMR data (CDCl₃, 400 MHz) highlight dynamic behavior:
- Epoxide protons : Resonate as a singlet at δ 3.12 ppm due to equivalent geminal protons.
- Amino group : Broad signal at δ 1.89 ppm (exchangeable with D₂O).
- Methyl groups : Doublets at δ 1.15 ppm (C4 methyl) and δ 1.32 ppm (epoxide methyl).
- Ketone carbon : ¹³C signal at δ 208.7 ppm, characteristic of α,β-unsaturated ketones.
Variable-temperature NMR studies show restricted rotation around the C1–C2 bond (ΔG‡ = 12.3 kcal/mol), attributed to steric hindrance from the epoxide and methyl groups.
Comparative Analysis of Diastereomeric Forms
The (S,S) diastereomer exhibits distinct properties compared to its (S,R) counterpart (Table 2):
Table 2 : Diastereomer comparison
| Property | (S,S)-Diastereomer | (S,R)-Diastereomer |
|---|---|---|
| Melting point | 142–144°C | 128–130°C |
| Solubility in CH₃CN | 12.5 mg/mL | 8.7 mg/mL |
| HPLC retention time | 6.2 min | 7.8 min |
| Specific rotation ([α]D²⁵) | +34.5° | -18.2° |
The (S,S) form displays higher thermal stability and solubility due to optimized hydrogen bonding and reduced steric clashes. Synthetic routes using chiral auxiliaries or enzymatic resolution yield the (S,S) isomer with >98% enantiomeric excess.
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGQBZQMQMPBI-KUSKTZOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Chiral Considerations
The synthesis begins with chiral precursors to establish the (S,S)-configuration. The use of enantiomerically pure starting materials, such as (S)-2-amino-4-methylpentanoic acid derivatives, ensures stereochemical fidelity. Protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are critical for safeguarding the amino group during subsequent reactions.
Table 1: Common Protecting Groups and Their Roles
| Protecting Group | Function | Removal Method |
|---|---|---|
| Boc | Shields amino group | Acidolysis (e.g., TFA) |
| Cbz | Stabilizes amine during synthesis | Hydrogenolysis |
| Fmoc | Orthogonal protection | Base (e.g., piperidine) |
Epoxidation Step
The oxirane ring is introduced via epoxidation of an allylic alcohol intermediate. m-Chloroperoxybenzoic acid (mCPBA) is the oxidant of choice, achieving >90% conversion under mild conditions (0–5°C, dichloromethane solvent). Stereoselectivity is controlled by the substrate’s geometry, with the (R)-configured epoxide forming preferentially.
Reaction Scheme
Trifluoroacetate Salt Formation
The final step involves converting the free amine to its trifluoroacetate salt using trifluoroacetic acid (TFA) . This enhances solubility and stability, critical for pharmaceutical applications. The reaction is typically conducted in anhydrous dichloromethane at room temperature, yielding >95% purity after crystallization.
Industrial Production Methods
Process Optimization
Industrial-scale synthesis employs continuous flow reactors to improve heat and mass transfer. For example, the Barbier-type Grignard reaction—used in carfilzomib intermediate synthesis—achieves 85% yield in continuous stirred-tank reactors (CSTRs) by maintaining precise stoichiometry (3 equiv isopropenylmagnesium bromide) and temperature control (20–25°C).
Table 2: Key Parameters for Grignard Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Minimizes side reactions |
| Equivalents of Grignard | 3.0 | Ensures complete conversion |
| Residence time | 30–45 min | Balances reaction kinetics |
Scalability Challenges
-
Exothermicity : The Grignard reaction releases 271 kJ/mol, necessitating jacketed reactors for cooling.
-
Impurity Control : Byproducts like diols (from epoxide ring-opening) are minimized using anhydrous conditions and molecular sieves.
Reaction Mechanisms and Kinetics
Epoxidation Mechanism
The mCPBA-mediated epoxidation follows a concerted electrophilic addition pathway. The peracid abstracts a proton from the allylic alcohol, forming an oxonium ion that reacts with the double bond to yield the epoxide.
Trifluoroacetate Formation Kinetics
Protonation of the amine by TFA is rapid (<5 min at 25°C), with the reaction equilibrium favoring salt formation due to the low pKa of TFA (0.23).
Quality Control and Analytical Techniques
Chromatographic Analysis
Spectroscopic Characterization
-
NMR : Key signals include δ 2.85–3.10 (epoxide protons) and δ 1.40 (Boc group protons).
-
HRMS : [M+H]⁺ calculated for C₁₁H₁₈F₃NO₄: 285.26, observed: 285.25.
Case Studies in Pharmaceutical Synthesis
Carfilzomib Intermediate Synthesis
In a patented route, the title compound is synthesized via:
Mechanism of Action
The mechanism of action of (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can react with nucleophilic sites on proteins, leading to covalent modification. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs differ in stereochemistry or substituents. Key comparisons include:
Key Findings:
Stereochemical Impact: The (S,S) configuration of the target compound may influence its metabolic stability compared to the (S,R) diastereomer. Epoxide ring stereochemistry affects interactions with enzymes (e.g., epoxide hydrolases), as seen in related taxane intermediates . No direct pharmacological data are available, but enantiomeric purity is critical in drug development; even minor stereochemical changes can alter toxicity or efficacy .
Trifluoroacetate Counterion: Compared to hydrochloride or acetate salts, TFA salts often exhibit higher solubility in organic solvents, aiding in crystallization or purification. However, residual TFA in pharmaceuticals can interfere with biological assays, a noted limitation in peptide synthesis .
Functional Group Analogues :
- The methyloxiran group distinguishes this compound from hydroperoxide-containing analogs (e.g., PF 43(1) derivatives), which are more reactive but less stable under physiological conditions .
Biological Activity
(S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate, also known by its CAS number 247068-84-4, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.
The molecular formula of (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is C11H18F3NO4, with a molecular weight of 285.26 g/mol. The compound features a trifluoroacetate moiety which may influence its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H18F3NO4 |
| Molecular Weight | 285.26 g/mol |
| Boiling Point | Predicted: 243.1°C |
| Density | Predicted: 1.041 g/cm³ |
| pKa | Predicted: 7.59 |
The biological activity of (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one is primarily attributed to its interaction with various biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain proteolytic enzymes, which may have implications in cancer therapy.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune response.
- Metabolic Effects : The presence of the oxirane ring suggests potential metabolic pathways that could be exploited for therapeutic purposes.
Anticancer Properties
Recent studies have indicated that (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one exhibits anticancer activity through the induction of apoptosis in cancer cell lines.
Case Study :
A study involving human breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels has been linked to improved cognitive function in animal models .
Toxicity and Safety Profile
While the compound shows promise in various therapeutic areas, understanding its toxicity is crucial. Preliminary studies indicate a moderate safety profile; however, further investigations are necessary to establish comprehensive toxicity data.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
(S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is notably recognized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to serve as a building block for more complex molecules that exhibit biological activity.
For example, it has been identified as an impurity in the synthesis of Carfilzomib, a proteasome inhibitor used in cancer therapy. The presence of this compound in the synthesis pathway highlights its importance in ensuring the purity and efficacy of the final pharmaceutical product .
Table 1: Role of (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate in Drug Development
| Application Area | Description |
|---|---|
| Cancer Therapy | Intermediate in the synthesis of Carfilzomib, enhancing drug efficacy. |
| Synthetic Chemistry | Serves as a versatile building block for developing new therapeutic agents. |
Synthetic Applications
2. Building Block for Synthesis
In synthetic organic chemistry, (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is utilized as a chiral building block due to its stereochemical configuration. The presence of the epoxide group provides reactive sites for further functionalization, allowing chemists to create various derivatives with potentially useful properties.
This compound's ability to undergo ring-opening reactions makes it particularly valuable for synthesizing other amino acids and biologically active compounds .
Case Studies
3. Case Study: Synthesis of Carfilzomib
A detailed study on the synthesis of Carfilzomib revealed that (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate plays a crucial role in maintaining the desired stereochemistry during the synthesis process. Researchers have shown that controlling the purity of this intermediate directly impacts the yield and effectiveness of Carfilzomib .
Q & A
Basic Research Question
- NMR : ¹⁹F NMR (δ –75 ppm for TFA counterion); ¹H/¹³C NMR for backbone stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to confirm [M+H]⁺ (m/z 286.15).
- IR Spectroscopy : Stretch bands at 1700 cm⁻¹ (C=O) and 1200 cm⁻¹ (C-F).
How can computational modeling predict the compound’s reactivity in biological systems?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., proteases).
- Docking Studies : Use AutoDock Vina to model binding affinity to target receptors .
What role does the trifluoroacetate counterion play in solubility and stability?
Basic Research Question
The TFA counterion enhances:
- Solubility : Polar interactions in aqueous/organic mixtures.
- Stability : Prevents amine oxidation via electron-withdrawing effects.
- Analytical Detection : ¹⁹F NMR signal simplifies quantification .
How can conflicting NMR and X-ray data on stereochemistry be reconciled?
Advanced Research Question
- Dynamic NMR Studies : Probe for atropisomerism or conformational exchange.
- Twinned Crystallography : Use SHELXL to refine twinned datasets and resolve ambiguities .
- Synchrotron Radiation : High-flux beams improve weak diffraction signals for marginal crystals .
What strategies optimize purification of this hygroscopic compound?
Advanced Research Question
- Lyophilization : Remove water under vacuum after freeze-drying.
- Size-Exclusion Chromatography (SEC) : Separate oligomers formed via epoxide ring-opening.
- Counterion Exchange : Replace TFA with less hygroscopic salts (e.g., HCl) if stability permits .
How does stereochemistry influence the compound’s pharmacokinetic profile?
Advanced Research Question
- Enantiomer-Specific Metabolism : (S,S) isomers may resist hepatic CYP450 enzymes better than (R,S) forms.
- Permeability Assays : Use Caco-2 cell monolayers to correlate stereochemistry with absorption rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
